molecular formula C28H26N2O3 B7713494 N-(2,6-difluorophenyl)-2-phenylacetamide

N-(2,6-difluorophenyl)-2-phenylacetamide

Cat. No. B7713494
M. Wt: 438.5 g/mol
InChI Key: OHWYUOBKQURXPU-VUTHCHCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-2-phenylacetamide, also known as DFP-10825, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular formula of C15H12F2NO.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-phenylacetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, N-(2,6-difluorophenyl)-2-phenylacetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. In Alzheimer's and Parkinson's research, N-(2,6-difluorophenyl)-2-phenylacetamide has been found to inhibit the activity of monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-phenylacetamide has been found to have various biochemical and physiological effects in scientific research. In cancer research, N-(2,6-difluorophenyl)-2-phenylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's and Parkinson's research, N-(2,6-difluorophenyl)-2-phenylacetamide has been found to reduce oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-2-phenylacetamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, one of the limitations of N-(2,6-difluorophenyl)-2-phenylacetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of N-(2,6-difluorophenyl)-2-phenylacetamide. In cancer research, further studies are needed to investigate the efficacy of N-(2,6-difluorophenyl)-2-phenylacetamide in combination with other chemotherapy drugs. In Alzheimer's and Parkinson's research, further studies are needed to investigate the potential of N-(2,6-difluorophenyl)-2-phenylacetamide as a disease-modifying therapy. Additionally, further studies are needed to investigate the safety and toxicity of N-(2,6-difluorophenyl)-2-phenylacetamide in preclinical and clinical trials.

Synthesis Methods

The synthesis of N-(2,6-difluorophenyl)-2-phenylacetamide involves the reaction between 2,6-difluoroaniline and 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of N-(2,6-difluorophenyl)-2-phenylacetamide as a white solid with a purity of over 95%.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-phenylacetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. In cancer research, N-(2,6-difluorophenyl)-2-phenylacetamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's and Parkinson's research, N-(2,6-difluorophenyl)-2-phenylacetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-2-32-27-17-22(19-29-30-28(31)18-21-9-4-3-5-10-21)15-16-26(27)33-20-24-13-8-12-23-11-6-7-14-25(23)24/h3-17,19H,2,18,20H2,1H3,(H,30,31)/b29-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWYUOBKQURXPU-VUTHCHCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 96867590

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